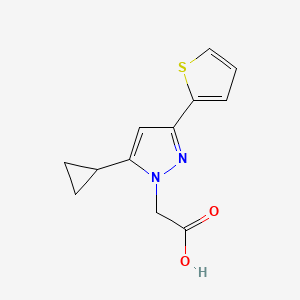2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
CAS No.: 2098131-49-6
Cat. No.: VC3160985
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098131-49-6 |
|---|---|
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 248.3 g/mol |
| IUPAC Name | 2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C12H12N2O2S/c15-12(16)7-14-10(8-3-4-8)6-9(13-14)11-2-1-5-17-11/h1-2,5-6,8H,3-4,7H2,(H,15,16) |
| Standard InChI Key | OYPXQGPPKVBXMR-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NN2CC(=O)O)C3=CC=CS3 |
| Canonical SMILES | C1CC1C2=CC(=NN2CC(=O)O)C3=CC=CS3 |
Introduction
Structural Characteristics and Properties
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid features several key structural components that contribute to its chemical identity and potential biological activity. The central pyrazole ring serves as the core heterocyclic structure, with a cyclopropyl group at the 5-position and a thiophene moiety at the 3-position. The acetic acid functional group is attached to the nitrogen atom at the 1-position of the pyrazole ring, providing the carboxylic acid functionality that characterizes this compound.
The structural arrangement of this molecule can be better understood by comparing it with the closely related compound 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, which shares the same core structure but contains a nitrile group instead of the carboxylic acid . This structural similarity provides valuable insights into the compound's potential properties and reactivity patterns.
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, contributes to the compound's electronic properties and potential interactions with biological targets . The cyclopropyl group, a three-membered ring structure, adds three-dimensional complexity to the molecule and may influence its lipophilicity and binding characteristics with potential biological receptors.
Molecular Properties
The compound exhibits specific molecular properties that define its chemical behavior:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂S | Inferred from structure |
| Molecular Weight | 220.29 g/mol | Approximate value based on chemical composition |
| Structural Features | Pyrazole ring, cyclopropyl group, thiophene moiety, acetic acid group | Key components that define the molecule |
| Functional Groups | Carboxylic acid | Capable of hydrogen bonding and salt formation |
| Heterocyclic Components | Pyrazole, Thiophene | Contribute to electronic properties and potential bioactivity |
Structural Comparison with Related Compounds
Comparing 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid with structurally related compounds provides valuable insights into structure-property relationships and potential applications.
Comparative Analysis of Related Compounds
The structural variations observed in these related compounds can significantly impact their physicochemical properties, including solubility, lipophilicity, stability, and biological activity profiles. For instance, the replacement of the carboxylic acid group with a nitrile group, as seen in 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, would likely result in decreased hydrogen bonding capacity and acidity while potentially improving membrane permeability .
Research and Development Considerations
The further development of 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid for potential applications would require comprehensive research across several domains.
Synthetic Optimization
Developing efficient, scalable, and cost-effective synthetic routes would be essential for enabling further research and potential commercial applications. This would involve:
Comprehensive Characterization
Thorough physicochemical characterization would be necessary to fully understand the compound's properties:
-
Detailed spectroscopic analysis (NMR, MS, IR, UV-Vis)
-
X-ray crystallography to confirm three-dimensional structure
-
Solubility profiling in various solvents and physiologically relevant media
-
Stability studies under different conditions (pH, temperature, light)
-
Determination of pKa and other physicochemical parameters
Biological Evaluation
Comprehensive biological screening would be required to identify and validate potential applications:
-
In vitro assays against various targets (enzymes, receptors, etc.)
-
Cell-based assays to assess cellular uptake and activity
-
Selectivity profiling to identify potential off-target effects
-
Preliminary pharmacokinetic studies to assess ADME properties
-
Initial toxicity screening to identify potential safety concerns
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume